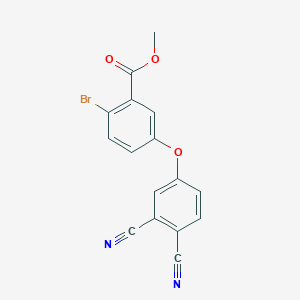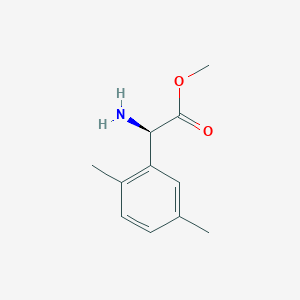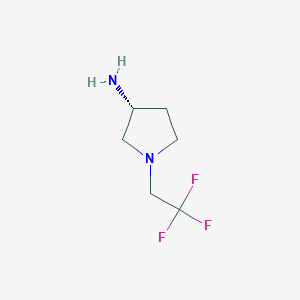
(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is a fluorinated compound with a molecular weight of 168.16 g/mol. This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process often includes purification steps such as distillation or crystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and selectivity, allowing it to bind to target molecules with high affinity. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(2,2,2-Trifluoroethyl)pyrrolidine: Lacks the amine group, resulting in different reactivity and applications.
N-(2,2,2-Trifluoroethyl)pyrrolidine: Another related compound with distinct chemical properties.
Uniqueness
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of the trifluoroethyl group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring high precision and specificity .
Propiedades
Fórmula molecular |
C6H11F3N2 |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2/t5-/m1/s1 |
Clave InChI |
NSCLPIBLZPOZRN-RXMQYKEDSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)CC(F)(F)F |
SMILES canónico |
C1CN(CC1N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



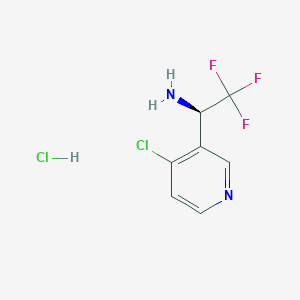
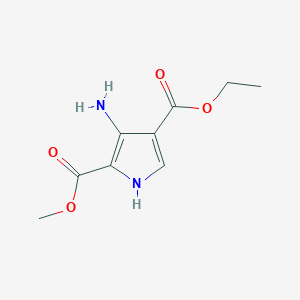
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)


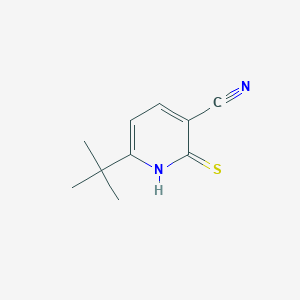

![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)

![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
